(E)-2-((1-(but-2-enoyl)piperidin-4-yl)oxy)nicotinonitrile
Description
(E)-2-((1-(but-2-enoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic organic compound that belongs to the class of nicotinonitriles. These compounds are known for their diverse applications in medicinal chemistry and materials science. The unique structure of this compound, featuring a piperidine ring and a nicotinonitrile moiety, suggests potential biological activity and utility in various chemical processes.
Properties
IUPAC Name |
2-[1-[(E)-but-2-enoyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-4-14(19)18-9-6-13(7-10-18)20-15-12(11-16)5-3-8-17-15/h2-5,8,13H,6-7,9-10H2,1H3/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBXGZFOXKCLJK-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)OC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)OC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((1-(but-2-enoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the But-2-enoyl Group: The piperidine intermediate is then reacted with but-2-enoyl chloride under basic conditions to introduce the but-2-enoyl group.
Coupling with Nicotinonitrile: The final step involves coupling the modified piperidine with nicotinonitrile using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((1-(but-2-enoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-((1-(but-2-enoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile Derivatives: Compounds with similar nicotinonitrile moieties.
Piperidine Derivatives: Compounds featuring the piperidine ring structure.
Uniqueness
(E)-2-((1-(but-2-enoyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of a piperidine ring and a nicotinonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(E)-2-((1-(but-2-enoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic organic compound notable for its potential biological activity. This compound features a piperidine ring, which is substituted with a but-2-enoyl group and a nicotinonitrile moiety. The structure suggests various mechanisms of action that could be explored for therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
- IUPAC Name: 2-[1-[(E)-but-2-enoyl]piperidin-4-yl]oxypyridine-4-carbonitrile
The chemical formula is , and it has unique properties due to the presence of both the piperidine and nicotinonitrile groups.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring: A cyclization reaction using appropriate precursors.
- Introduction of the But-2-enoyl Group: Achieved via an acylation reaction with but-2-enoyl chloride.
- Attachment of the Nicotinonitrile Moiety: The final step involves reacting the intermediate with nicotinonitrile under controlled conditions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially including:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate receptors associated with neurotransmission, particularly those linked to dopaminergic and serotonergic pathways.
Data Table: Comparison with Related Compounds
Case Study 1: Antipsychotic Properties
A study on structurally similar compounds found that certain piperazine derivatives exhibited significant antagonistic activity at dopamine D2 receptors, which is critical in the treatment of schizophrenia. The most active compounds showed Ki values in the nanomolar range, indicating high potency .
Case Study 2: Serotonin Modulation
Research on related compounds has indicated that modifications to the piperidine structure can enhance serotonin receptor binding, leading to potential antidepressant effects. These findings suggest that this compound may also exhibit similar properties, warranting further investigation .
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